molecular formula C17H19N3O B11309179 1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11309179
M. Wt: 281.35 g/mol
InChI Key: XWNBZUYPKRDQEN-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 4-methylphenyl group and an amino-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2H-benzimidazol-2-one: Lacks the 4-methylphenyl and amino-methyl groups.

    5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one: Lacks the 1,3-dimethyl groups.

    1,3-dimethyl-5-{[(phenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one: Lacks the 4-methyl group on the phenyl ring.

Uniqueness

1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1,3-dimethyl-5-[(4-methylanilino)methyl]benzimidazol-2-one

InChI

InChI=1S/C17H19N3O/c1-12-4-7-14(8-5-12)18-11-13-6-9-15-16(10-13)20(3)17(21)19(15)2/h4-10,18H,11H2,1-3H3

InChI Key

XWNBZUYPKRDQEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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